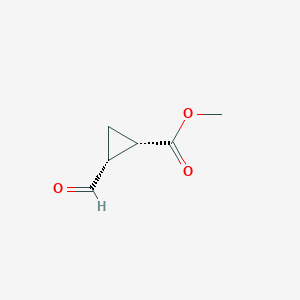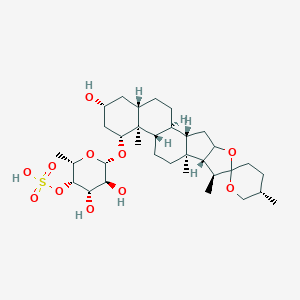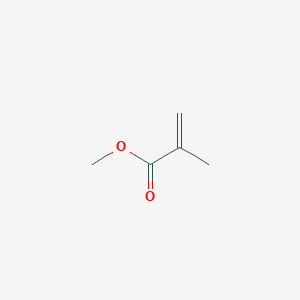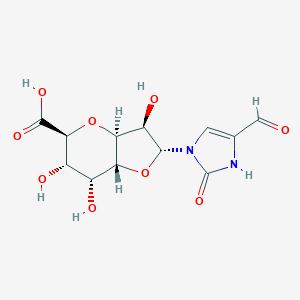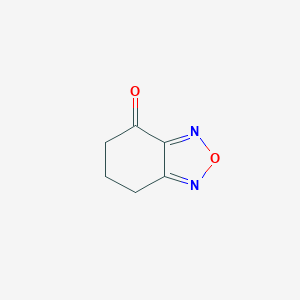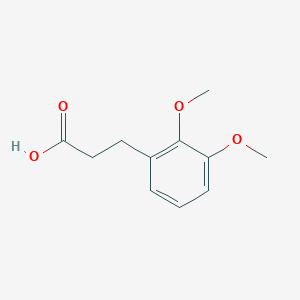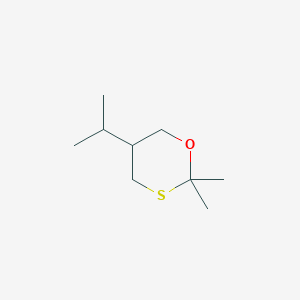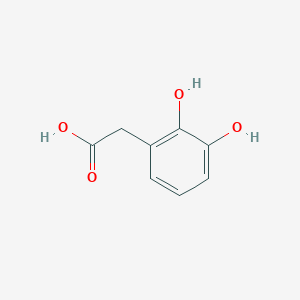
2-(2,3-二羟基苯基)乙酸
描述
2-(2,3-Dihydroxyphenyl)acetic acid is an organic compound belonging to the class of catechols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and an acetic acid moiety. This compound is a metabolite of dopamine and is involved in various biochemical pathways .
科学研究应用
2-(2,3-Dihydroxyphenyl)acetic acid has several scientific research applications:
作用机制
Target of Action
2-(2,3-Dihydroxyphenyl)acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine . It primarily targets several enzymes including Penicillin G acylase in Escherichia coli, Protocatechuate 3,4-dioxygenase alpha chain and beta chain in Pseudomonas putida, 3,4-dihydroxyphenylacetate 2,3-dioxygenase in Arthrobacter globiformis, and Homoprotocatechuate 2,3-dioxygenase in Brevibacterium fuscum . These enzymes play crucial roles in various biochemical pathways.
Mode of Action
For instance, it is a product of the enzymatic action of monoamine oxidase (MAO) on dopamine, and it can further be metabolized by catechol-O-methyl transferase (COMT) to form homovanillic acid (HVA) .
Biochemical Pathways
2-(2,3-Dihydroxyphenyl)acetic acid is involved in the Tyrosine Metabolism pathway . It is a key intermediate in the metabolic breakdown of dopamine, a critical neurotransmitter. Dopamine can be metabolized into DOPAC, which is then degraded to form homovanillic acid (HVA). Both these transformations involve the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily via the liver and kidneys .
Result of Action
The molecular and cellular effects of 2-(2,3-Dihydroxyphenyl)acetic acid’s action are largely related to its role as a metabolite of dopamine. By participating in the breakdown of dopamine, it helps regulate the levels of this neurotransmitter in the body. Dysregulation of dopamine metabolism is associated with several neurological disorders, including Parkinson’s disease .
Action Environment
The action, efficacy, and stability of 2-(2,3-Dihydroxyphenyl)acetic acid can be influenced by various environmental factors. For instance, the presence of other metabolites, the pH of the environment, and the presence of specific enzymes can all impact its action. Furthermore, factors such as diet, which can influence the gut microbiota, may also affect the metabolism of this compound .
生化分析
Biochemical Properties
2-(2,3-Dihydroxyphenyl)acetic acid interacts with various enzymes and proteins. For instance, it is known to interact with enzymes such as Penicillin G acylase, Protocatechuate 3,4-dioxygenase alpha chain, Protocatechuate 3,4-dioxygenase beta chain, 3,4-dihydroxyphenylacetate 2,3-dioxygenase, and Homoprotocatechuate 2,3-dioxygenase .
Cellular Effects
It is known that it can be oxidized by hydrogen peroxide, leading to the formation of toxic metabolites which destroy dopamine storage vesicles in the substantia nigra .
Molecular Mechanism
The molecular mechanism of 2-(2,3-Dihydroxyphenyl)acetic acid involves its interaction with various enzymes. For example, it is a substrate for the enzyme Protocatechuate 3,4-dioxygenase, which catalyzes the oxidative cleavage of catechols .
Temporal Effects in Laboratory Settings
It is known that it can be synthesized from 4-hydroxyphenylacetic acid via aerobic biotransformation using whole cell cultures of Arthrobacter protophormiae .
Metabolic Pathways
2-(2,3-Dihydroxyphenyl)acetic acid is involved in the tyrosine metabolism pathway . It is a deaminated metabolite of levodopa .
准备方法
Synthetic Routes and Reaction Conditions
2-(2,3-Dihydroxyphenyl)acetic acid can be synthesized through several methods. One common approach involves the aerobic biotransformation of 4-hydroxyphenylacetic acid using whole cell cultures of Arthrobacter protophormiae, yielding a 52% product . Another method includes the action of bromine with 3,5-dibromo-2-hydroxy-acetophenone in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for 2-(2,3-Dihydroxyphenyl)acetic acid are not extensively documented. the biotransformation method mentioned above can be scaled up for industrial purposes, given the appropriate optimization of reaction conditions and microbial cultures .
化学反应分析
Types of Reactions
2-(2,3-Dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like bromine and chlorine can be employed for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated phenylacetic acids.
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another metabolite of dopamine with similar biochemical properties.
4-Hydroxyphenylacetic acid: A precursor in the synthesis of 2-(2,3-Dihydroxyphenyl)acetic acid.
2-(3,4-Dihydroxyphenyl)acetic acid: A structural isomer with similar chemical properties.
Uniqueness
2-(2,3-Dihydroxyphenyl)acetic acid is unique due to its specific hydroxylation pattern on the benzene ring, which influences its reactivity and interaction with biological molecules. This distinct structure allows it to participate in unique biochemical pathways and reactions compared to its isomers and analogs .
属性
IUPAC Name |
2-(2,3-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGFEVKJCGTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020061 | |
| Record name | (2,3-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19988-45-5 | |
| Record name | (2,3-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


